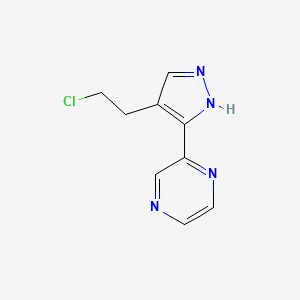

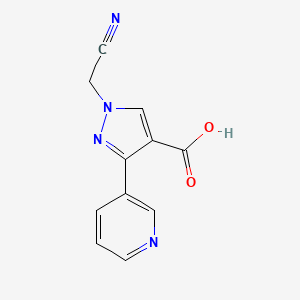

2-(4-(2-氯乙基)-1H-吡唑-3-基)吡嗪

描述

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with a point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often modified with alkyl chains and six-membered heterocyclic rings . The structures of these compounds are usually confirmed by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives often include Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis

Pyrazine is a deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor . It is less basic than pyridine, pyridazine, and pyrimidine .科学研究应用

合成和表征

一项研究详细介绍了吡唑基噻唑衍生物的合成,包括具有吡嗪部分的化合物,强调了一种使用微波辐射的简单方法。这种方法突出了用于创建吡嗪衍生物的多功能合成路线,这些衍生物在药物化学和材料科学中具有潜在应用 (Jothikrishnan, Narasimhan, & Shafi, 2010)。

另一项研究介绍了 4-[(E)-1-氯-3-氧代丙-1-烯-1-基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯与肼的反应,生成各种吡唑衍生物。这项研究强调了吡嗪衍生物的化学多功能性及其在合成新型有机化合物中的潜力 (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009)。

催化应用

- 对含有双吡唑基嗪(包括吡嗪衍生物)的 Ru(芳烃)配合物的研究表明,它们在酮的催化氢转移中是有效的。这表明吡嗪衍生物在催化中的应用前景广阔,有可能提高各种化学过程的效率 (Soriano, Jalón, Manzano, & Maestro, 2009)。

生物和医药应用

吡唑啉和吡唑衍生物(包括具有吡嗪部分的衍生物)的合成和评估已因其抗菌和抗真菌活性而被广泛研究。此类研究强调了吡嗪衍生物在开发新药中的潜力 (Kitawat & Singh, 2014)。

另一个重要的研究领域是开发吡唑衍生物作为潜在的抗惊厥剂,突出了吡嗪衍生物在合成具有显著神经活性的新化合物中的作用 (Bhandari, Tripathi, & Saraf, 2013)。

材料科学应用

- 含有吡嗪衍生物的 CH2[CH(pz4Et)2]2 的银(I)配合物的合成展示了这些化合物在材料科学中的用途,特别是在开发具有独特电子或催化性能的新材料方面 (Reger, Gardinier, Grattan, Smith, & Smith, 2003)。

安全和危害

The safety data sheets of similar compounds, such as 2-Chloroethyl chloroformate and Bis(2-chloroethyl)amine hydrochloride , indicate that these compounds can be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . They are also considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

Pyrrolopyrazine derivatives, which include the 2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyrazine, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on its specific structure and functional groups .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biochemical processes in which they are involved .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound affects multiple pathways . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others .

Pharmacokinetics

For instance, its solubility in water and lipids will affect its absorption and distribution, while its chemical structure will influence its metabolism and excretion .

Result of Action

Based on the reported biological activities of pyrrolopyrazine derivatives, the compound may have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression . These effects can lead to changes in cellular functions and behaviors, potentially contributing to the compound’s therapeutic effects .

Action Environment

The action, efficacy, and stability of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For instance, the compound’s stability and reactivity can be affected by the pH and temperature, while its efficacy can be influenced by the presence of other molecules that compete for the same targets .

属性

IUPAC Name |

2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-2-1-7-5-13-14-9(7)8-6-11-3-4-12-8/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWLXCXSGCLQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)

![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)

![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)

![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)